molecular formula C20H23ClFN3O2 B5855494 N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride

N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride

Cat. No.: B5855494
M. Wt: 391.9 g/mol
InChI Key: ATVXLPWPSCXZCI-RSRKELGKSA-N
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Description

N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2.ClH/c1-20(2)11-14-9-17(25-3)18(26-4)10-16(14)19(23-20)24-22-12-13-5-7-15(21)8-6-13;/h5-10,12H,11H2,1-4H3,(H,23,24);1H/b22-12+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVXLPWPSCXZCI-RSRKELGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NN=CC3=CC=C(C=C3)F)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC(=C(C=C2C(=N1)N/N=C/C3=CC=C(C=C3)F)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:

    Condensation Reaction: The aldehyde (4-fluorobenzaldehyde) reacts with the amine (6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine) in the presence of an acid catalyst.

    Formation of Schiff Base: The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product.

    Purification: The crude product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.

Scientific Research Applications

N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for its nonlinear optical properties, making it a candidate for use in optoelectronic devices.

    Biological Research: The compound’s interactions with various enzymes and receptors are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol

Uniqueness

N-[(E)-(4-fluorophenyl)methylideneamino]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of both fluorine and methoxy groups, which contribute to its distinct chemical and biological properties

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